4-Amino-1,2,5-oxadiazole-3-carbonitrile

Catalog No.
S669999
CAS No.
156463-85-3
M.F
C3H2N4O
M. Wt
110.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1,2,5-oxadiazole-3-carbonitrile

CAS Number

156463-85-3

Product Name

4-Amino-1,2,5-oxadiazole-3-carbonitrile

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbonitrile

Molecular Formula

C3H2N4O

Molecular Weight

110.07 g/mol

InChI

InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7)

InChI Key

SJAYVHFNURJLAG-UHFFFAOYSA-N

SMILES

C(#N)C1=NON=C1N

Canonical SMILES

C(#N)C1=NON=C1N

Medicinal Chemistry:

  • AODC has been studied for its antimicrobial activity, showing promise against various bacterial and fungal strains []. However, further research is needed to determine its efficacy and safety for therapeutic applications.

Materials Science:

  • AODC's aromatic structure and the presence of nitrogen atoms suggest potential applications in the development of novel polymers or functional materials. However, specific research in this area is currently unavailable.

Organic Synthesis:

  • The reactive functional groups in AODC, including the amino and cyano groups, could be utilized as building blocks in the synthesis of more complex molecules with various functionalities. This is a potential area for future exploration.

4-Amino-1,2,5-oxadiazole-3-carbonitrile is a member of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its molecular formula is C₃H₂N₄O, with a molecular weight of 110.07 g/mol . The compound features an amino group (-NH₂) and a cyano group (-C≡N), which contribute to its reactivity and biological properties. The presence of these functional groups makes it a versatile building block in organic synthesis.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles.
  • Condensation Reactions: The cyano group can participate in condensation reactions to form larger molecules or polymers .

These reactions highlight the compound's utility in synthetic organic chemistry.

Research has indicated that compounds containing the oxadiazole moiety exhibit significant biological activity. Specifically, 4-amino derivatives have shown promise as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase, which is implicated in cancer progression . Additionally, oxadiazoles have been explored for their antimicrobial and anti-inflammatory properties.

Several methods exist for synthesizing 4-amino-1,2,5-oxadiazole-3-carbonitrile. Common approaches include:

  • Multistep Synthesis: Starting from simpler precursors like benzyl acetoacetate and using reagents such as acetic acid under controlled conditions can yield this compound .
  • One-Pot Reactions: Some synthetic routes allow for the formation of the oxadiazole ring and functional groups in a single reaction vessel, improving efficiency .

These methods demonstrate the compound's accessibility for further research and application.

The applications of 4-amino-1,2,5-oxadiazole-3-carbonitrile are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being researched for potential use in drug development.
  • Material Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties.
  • Agriculture: Compounds derived from oxadiazoles may have applications as agrochemicals or pesticides due to their biological activity .

Interaction studies involving 4-amino-1,2,5-oxadiazole-3-carbonitrile focus on its binding affinity with various biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that derivatives can inhibit specific enzymes linked to disease pathways.
  • Receptor Binding: Research into how this compound interacts with cellular receptors could provide insights into its therapeutic potential .

These studies are crucial for understanding how the compound can be utilized in medicinal chemistry.

Several compounds share structural similarities with 4-amino-1,2,5-oxadiazole-3-carbonitrile. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Methyl-1,2,5-oxadiazol-3-amineC₃H₄N₄OContains a methyl group; potential for different reactivity.
4-Amino-1,2,4-triazoleC₂H₃N₅Similar nitrogen-rich heterocycle; different biological activities.
5-Amino-1,2,4-thiadiazoleC₂H₃N₃SContains sulfur; different reactivity and applications.

Uniqueness of 4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid

What sets 4-amino-1,2,5-oxadiazole-3-carbonitrile apart from these similar compounds is its specific combination of functional groups (amino and cyano), which contributes to its unique reactivity profile and potential applications in pharmaceuticals and materials science.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-amino-1,2,5-oxadiazole-3-carbonitrile

Dates

Last modified: 08-15-2023

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